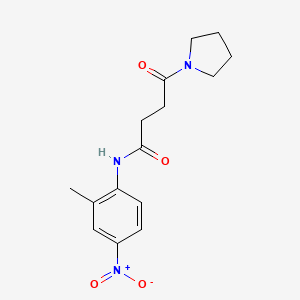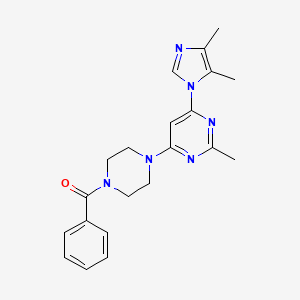![molecular formula C19H21F3N2O3 B5334789 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5334789.png)
2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of B-cell development and function.
作用機序
2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide acts as a potent inhibitor of BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in B-cell activation and proliferation. This compound also inhibits the activation of other kinases involved in B-cell signaling, such as AKT and ERK, which may contribute to its therapeutic efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to have anti-inflammatory effects in models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
One of the major advantages of 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide is its specificity for BTK, which may reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, particularly in the liver and kidney. Further studies are needed to determine the safety and efficacy of this compound in clinical trials.
将来の方向性
There are several future directions for the development of 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide as a therapeutic agent. One potential application is in the treatment of B-cell malignancies, such as CLL and MCL, where this compound has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders, where this compound has shown anti-inflammatory effects. Further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as to identify potential biomarkers for patient selection and monitoring of treatment response.
合成法
2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 3-(trifluoromethyl)phenol with 2-bromo-3-chloropyridine, followed by the coupling of the resulting intermediate with the amine group of 2-amino-2-methylpropan-1-ol. The resulting intermediate is then treated with isopropyl chloroformate to yield this compound.
科学的研究の応用
2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results as a potent inhibitor of BTK, which is a key regulator of B-cell receptor signaling. This compound has also been shown to inhibit the activation of other kinases involved in B-cell signaling, such as AKT and ERK, which may contribute to its therapeutic efficacy.
特性
IUPAC Name |
2-propan-2-yloxy-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-12(2)26-13(3)17(25)24-11-14-6-5-9-23-18(14)27-16-8-4-7-15(10-16)19(20,21)22/h4-10,12-13H,11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBXVVFJTLWZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5334708.png)
![(4aS*,8aR*)-6-[(6-aminopyridin-3-yl)carbonyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334720.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334730.png)

![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334744.png)

![6-bromo-2-[2-(5-nitro-2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334759.png)

![7-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334780.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5334792.png)
![2,6-dihydroxy-N-[3-hydroxy-2-(2-thienylmethyl)propyl]benzamide](/img/structure/B5334801.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5334807.png)
